molecular formula C12H17ClN4S2 B8071362 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride

Cat. No.: B8071362
M. Wt: 316.9 g/mol
InChI Key: OLKKSIWOVGFOFP-UHFFFAOYSA-N
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Description

This compound (CAS: 39974-07-7) is a thiazolium derivative featuring a pyrimidine ring substituted with an amino and methyl group at positions 4 and 2, respectively. The thiazolium core is modified with a 2-mercaptoethyl group at position 5 and a methyl group at position 4, with a chloride counterion . Its molecular formula is C₁₂H₁₇ClN₄S₂, and it has a molecular weight of 316.87 g/mol. The mercaptoethyl (-SCH₂CH₂SH) substituent distinguishes it from related compounds, conferring unique redox and nucleophilic properties that may influence biological interactions .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanethiol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S2.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKSIWOVGFOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride, also known as thioxothiamine, is a thiamine derivative with potential biological significance. This compound has garnered attention due to its structural characteristics and possible pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17ClN4S
  • Molecular Weight : 316.87 g/mol
  • CAS Number : 39974-07-7

Thioxothiamine exhibits various biological activities attributed to its structural components. The presence of the thiazole and pyrimidine rings suggests potential interactions with biological macromolecules, which may influence metabolic pathways.

  • Antioxidant Activity :
    Thioxothiamine has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is critical in protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Enzyme Modulation :
    Research indicates that thioxothiamine may modulate the activity of certain enzymes involved in carbohydrate metabolism. This modulation can enhance glucose utilization, making it a candidate for further investigation in metabolic disorders.
  • Neuroprotective Effects :
    Preliminary studies suggest that thioxothiamine may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress in cellular models
Enzyme ModulationEnhances glucose metabolism
NeuroprotectionProtects neuronal cells from apoptosis

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that thioxothiamine administration resulted in decreased markers of oxidative stress and improved cognitive function. The compound was administered at varying doses, revealing a dose-dependent response in neuroprotection, particularly in models of Alzheimer's disease.

Safety and Toxicity

Despite its potential benefits, safety assessments are crucial. Thioxothiamine has been classified under hazardous substances due to its toxicological profile when ingested or inhaled. It is essential to handle this compound with care to avoid adverse effects such as skin irritation or respiratory issues .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a candidate for various research applications:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the thiazolium structure in this compound enhances its ability to combat bacterial infections. For instance, research indicates that similar thiazole derivatives have been effective against various strains of bacteria and fungi.
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, which can protect cells from oxidative stress. This property is particularly relevant in studies focusing on neuroprotection and aging.
  • Enzyme Inhibition : There is evidence suggesting that compounds with similar structures can inhibit certain enzymes, potentially offering therapeutic avenues for diseases where enzyme overactivity is a concern.

Therapeutic Applications

Given its biological activities, 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride has several potential therapeutic applications:

  • Infection Treatment : Due to its antimicrobial properties, this compound could be developed into a treatment for bacterial infections, especially those resistant to conventional antibiotics.
  • Neuroprotective Agent : Its antioxidant capabilities suggest a role in protecting neural tissues from damage, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
  • Cancer Research : Some studies indicate that thiazole derivatives may have anticancer properties by inducing apoptosis in cancer cells. Further research could explore this potential in clinical settings.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits specific enzymes related to disease processes

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to our compound. The results indicated a significant reduction in bacterial growth rates, particularly against Staphylococcus aureus and Escherichia coli. This suggests that further development of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride could lead to new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Groups Molecular Formula CAS Number Key Properties Reference
Target Compound 2-Mercaptoethyl, 4-methylthiazolium C₁₂H₁₇ClN₄S₂ 39974-07-7 High reactivity due to thiol group
Thiamine Monochloride (Vitamin B1) Hydroxyethyl, 4-methylthiazolium C₁₂H₁₇ClN₄OS 59-43-8 Coenzyme in carbohydrate metabolism
Phosphate Derivative Phosphonooxyethyl C₁₂H₁₈ClN₄O₄PS 532-40-1 Enhanced water solubility
Acetoxyethyl Derivative Acetoxyethyl C₁₄H₁₉ClN₄O₂S 3419-28-1 Increased lipophilicity (ester group)
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Benzyl, Hydroxyethyl C₁₄H₁₇ClNOS - Aromatic substitution alters membrane permeability

Key Observations :

  • Thiol vs. Hydroxyl Groups : The mercaptoethyl group in the target compound is more reactive than the hydroxyethyl group in thiamine, enabling disulfide bond formation or metal chelation .
  • Phosphonooxyethyl Group: The phosphate derivative (CAS 532-40-1) has higher polarity, improving aqueous solubility compared to the hydrophobic benzyl-substituted analogue .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride?

  • Synthesis : The compound can be synthesized via alkylation and thiolation reactions. For example, thiazolium derivatives are often prepared by quaternizing thiazole precursors with alkyl halides under anhydrous conditions. The mercaptoethyl group may be introduced via Michael addition or thiol-ene chemistry .
  • Characterization : Use NMR (¹H, ¹³C) to confirm substituent positions and purity. HRMS (High-Resolution Mass Spectrometry) is critical for verifying molecular weight. Elemental analysis ensures stoichiometric accuracy. For structural validation, single-crystal X-ray diffraction (employing SHELXL or SHELXTL for refinement) is recommended .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–12) via HPLC or LC-MS. The thiazolium ring and mercaptoethyl group are susceptible to hydrolysis, especially under acidic/basic conditions .
  • Storage : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the mercaptoethyl moiety. Use desiccants to minimize moisture exposure .

Q. What spectroscopic techniques are most effective for resolving ambiguities in its structural assignment?

  • NMR : 2D-COSY and HSQC experiments clarify proton-proton correlations and carbon-proton connectivity, particularly for overlapping signals in the pyrimidine and thiazolium regions .
  • X-ray Crystallography : Resolves stereochemical ambiguities. ORTEP-3 software can visualize thermal ellipsoids and hydrogen-bonding networks, critical for validating intramolecular interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound in multistep syntheses?

  • Catalysis : Screen palladium or copper catalysts for cross-coupling reactions involving the pyrimidine ring. For example, Suzuki-Miyaura coupling could introduce aryl groups at the 4-amino position .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for thiazolium quaternization. Additives like KI may improve halide displacement efficiency .
  • Workflow : Use Design of Experiments (DoE) to systematically vary temperature, stoichiometry, and reaction time. LC-MS monitoring enables real-time yield optimization .

Q. What computational and experimental approaches are suitable for studying its structure-activity relationships (SAR)?

  • Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with thiamine-binding sites). Align with crystallographic data from related thiazolium derivatives .
  • SAR Probes : Synthesize analogs with modified pyrimidine substituents (e.g., halogenation at the 2-methyl position) or varying thiol chain lengths. Assess bioactivity via enzyme inhibition assays .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

  • Case Study : If NMR chemical shifts conflict with DFT-calculated values, re-examine solvent effects (e.g., DMSO vs. chloroform) or tautomeric equilibria. Empirical corrections (e.g., scaling factors for DFT) may improve alignment .
  • Validation : Cross-validate with X-ray data. For example, SHELXL-refined bond lengths/angles can identify discrepancies in computational models .

Q. What strategies are effective for analyzing its redox behavior, particularly involving the mercaptoethyl group?

  • Cyclic Voltammetry : Measure oxidation potentials of the thiol (-SH) group in buffered solutions. Compare with reference compounds (e.g., glutathione) to assess reactivity .
  • EPR Spectroscopy : Detect radical intermediates during oxidation. Spin-trapping agents (e.g., DMPO) can identify transient species .

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